molecular formula C22H28N4O6 B2462715 (E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173545-85-1

(E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2462715
CAS RN: 1173545-85-1
M. Wt: 444.488
InChI Key: LINREHDZFUGCTR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H28N4O6 and its molecular weight is 444.488. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potassium Channel Activity

A study found that derivatives of acrylamides, including compounds with a morpholinyl moiety, exhibit activity as KCNQ2 potassium channel openers. These compounds, including (E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, are significant for their potential in modulating potassium channels, which are vital in various physiological processes (L'Heureux et al., 2005).

Antibacterial and Antifungal Activity

Research indicates that compounds related to (E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been explored for their antibacterial, antifungal, and antitubercular activities. These properties highlight the potential use of such compounds in the development of new antimicrobial agents (Patel et al., 2003).

Tubulin Polymerization Inhibition

Certain acrylamide derivatives demonstrate cytotoxic activity against various human cancer cell lines by inhibiting tubulin polymerization. This implies that compounds like (E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could be potential candidates for cancer treatment, particularly due to their action on tubulin, a key component in cell division (Kamal et al., 2014).

Protein Binding Interactions

A study on p-hydroxycinnamic acid amides, which share a structural resemblance to (E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, investigated their interactions with bovine serum albumin (BSA). The findings are pertinent in understanding how similar compounds interact with proteins, which can have implications in drug design and pharmacokinetics (Meng et al., 2012).

properties

IUPAC Name

(E)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c1-28-17-12-16(13-18(29-2)22(17)30-3)4-5-20(27)23-6-9-32-21-14-19(24-15-25-21)26-7-10-31-11-8-26/h4-5,12-15H,6-11H2,1-3H3,(H,23,27)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINREHDZFUGCTR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.